molecular formula C14H8BrCl2N3O2 B10917025 3-Bromo-5-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

3-Bromo-5-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B10917025
M. Wt: 401.0 g/mol
InChI Key: FYCNYYPYQKAACS-UHFFFAOYSA-N
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Description

3-Bromo-5-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.

    Cyclization: The pyrazole intermediate undergoes cyclization with a suitable reagent to form the pyrazolo[1,5-a]pyrimidine core.

    Bromination: The bromination of the pyrazolo[1,5-a]pyrimidine core is achieved using bromine or a brominating agent under controlled conditions.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Bromo-5-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Modulating Receptors: The compound may bind to and modulate the activity of certain receptors, affecting cellular signaling pathways.

    Interfering with DNA/RNA: It may interact with nucleic acids, disrupting their function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxamide
  • 3-Bromo-5-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-methyl ester

Uniqueness

3-Bromo-5-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of bromine, dichlorophenyl, and carboxylic acid groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H8BrCl2N3O2

Molecular Weight

401.0 g/mol

IUPAC Name

3-bromo-5-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C14H8BrCl2N3O2/c1-6-12(15)13-18-10(5-11(14(21)22)20(13)19-6)8-3-2-7(16)4-9(8)17/h2-5H,1H3,(H,21,22)

InChI Key

FYCNYYPYQKAACS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Br)C3=C(C=C(C=C3)Cl)Cl)C(=O)O

Origin of Product

United States

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